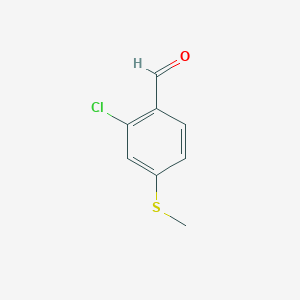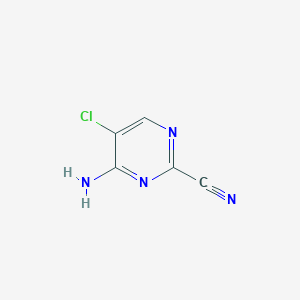
1-Bromoisoquinoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromoisoquinoline-5-carbonitrile is an organic compound with the molecular formula C₁₀H₅BrN₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-5-carbonitrile can be synthesized through several methods. One common approach involves the bromination of isoquinoline followed by the introduction of a cyano group. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as sulfuric acid. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromoisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, along with suitable bases and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromoisoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mécanisme D'action
The mechanism of action of 1-Bromoisoquinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
- 5-Bromoisoquinoline-1-carbonitrile
- 6-Bromoisoquinoline-1-carbonitrile
- 8-Bromoisoquinoline-1-carbonitrile
Comparison: 1-Bromoisoquinoline-5-carbonitrile is unique due to the specific positioning of the bromine and cyano groups on the isoquinoline ring. This positioning can influence the compound’s reactivity and properties, making it distinct from other bromoisoquinoline derivatives. For example, the electronic effects and steric hindrance caused by the substituents can vary, leading to different chemical behaviors and applications.
Propriétés
Formule moléculaire |
C10H5BrN2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
1-bromoisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |
Clé InChI |
FKUPKSGBURJCDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=C(C2=C1)Br)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
![tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate](/img/structure/B8783286.png)

![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)
![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)




![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)




